Methyl 5-(propan-2-yl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-(propan-2-yl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group, a methyl carboxylate, and a cyclopenta[c]pyrazole-derived amide moiety.
Properties
Molecular Formula |
C15H18N4O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-7(2)12-11(14(21)22-3)16-15(23-12)17-13(20)10-8-5-4-6-9(8)18-19-10/h7H,4-6H2,1-3H3,(H,18,19)(H,16,17,20) |
InChI Key |
QEUNSENXKWRWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(propan-2-yl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives and pyrazole intermediates. The key steps often include:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and α-halo esters.
- Introduction of the Pyrazole Moiety : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Final Coupling Reaction : The final product is obtained through an amide bond formation between the thiazole and pyrazole components.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungal strains : Candida albicans, Aspergillus niger
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for the compound against these pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Candida albicans | 32 |
| Aspergillus niger | 64 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
In addition to its antimicrobial properties, the compound has also shown notable antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was used to evaluate its ability to neutralize free radicals. The results are summarized in Table 2:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
| 200 | 90 |
This data suggests that as the concentration increases, the antioxidant activity also increases significantly, indicating potential therapeutic applications in oxidative stress-related diseases.
Computational Studies
Computational methods such as molecular docking and density functional theory (DFT) have been employed to understand the interaction of this compound with biological targets. Molecular docking studies reveal that the compound can effectively bind to target proteins involved in bacterial resistance mechanisms, suggesting a multifaceted approach to its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of thiazole and pyrazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.
- Oxidative Stress Reduction : In models of oxidative stress-induced damage, administration of this compound resulted in a marked decrease in biomarkers associated with oxidative damage.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Fluorophenyl-substituted Thiazoles (Compounds 4 and 5, )
- Structural Features : Compounds 4 and 5 are isostructural thiazole derivatives with fluorophenyl and triazolyl substituents. Unlike the target compound, they lack the cyclopenta[c]pyrazole unit and instead incorporate 4,5-dihydro-1H-pyrazole and triazole moieties.
- Crystallography: Both compounds crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit.
- Impact on Properties : The fluorophenyl groups enhance lipophilicity and may influence π-π stacking, whereas the target compound’s propan-2-yl and ester groups could improve solubility and metabolic stability.
Pyran-Pyrazole Hybrids (Compounds 11a and 11b, )
- Core Heterocycle : These compounds feature a pyran ring fused with a pyrazole, differing from the thiazole core of the target compound. The pyran system introduces additional oxygen atoms, increasing polarity.
- However, the target compound’s cyclopenta[c]pyrazole moiety likely requires more specialized cyclization conditions .
Hydroperoxy-Thiazole Derivatives ()
- Substituents : These compounds include hydroperoxy and ureido groups, which are highly polar and reactive compared to the target compound’s ester and amide linkages.
- Stability : The hydroperoxy group may confer oxidative instability, whereas the target compound’s methyl carboxylate and propan-2-yl groups likely enhance shelf-life and passive membrane permeability .
Computational and Electronic Properties
For example:
- Electrostatic Potential: The cyclopenta[c]pyrazole’s electron-rich regions may enhance interactions with biological targets, contrasting with fluorophenyl thiazoles’ electronegative surfaces.
- Topological Analysis : Differences in electron localization between the target compound and pyran-pyrazole hybrids () could explain variations in reactivity or binding affinities .
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
